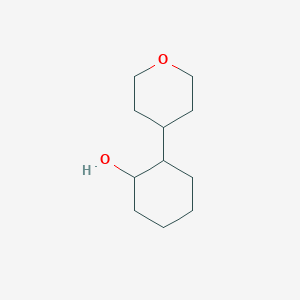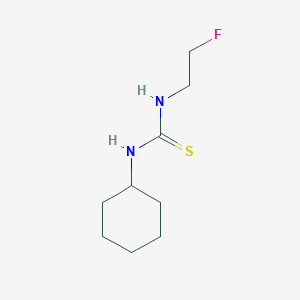
1-Cyclohexyl-3-(2-fluoroethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-(2-fluoroethyl)thiourea is an organic compound with the molecular formula C9H17FN2S. It is a thiourea derivative, characterized by the presence of a cyclohexyl group and a 2-fluoroethyl group attached to the thiourea moiety.
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(2-fluoroethyl)thiourea typically involves the reaction of cyclohexylamine with 2-fluoroethyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclohexylamine+2-Fluoroethyl isothiocyanate→this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Cyclohexyl-3-(2-fluoroethyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyclohexyl-3-(2-fluoroethyl)thiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other thiourea derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2-fluoroethyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and cellular processes.
Comparison with Similar Compounds
1-Cyclohexyl-3-(2-fluoroethyl)thiourea can be compared with other thiourea derivatives, such as:
1-Cyclohexyl-3-(2-chloroethyl)thiourea: Similar structure but with a chloroethyl group instead of a fluoroethyl group. It may exhibit different reactivity and biological activity.
1-Cyclohexyl-3-(2-bromoethyl)thiourea: Contains a bromoethyl group, which can lead to different chemical and biological properties.
1-Cyclohexyl-3-(2-iodoethyl)thiourea:
The uniqueness of this compound lies in the presence of the fluoroethyl group, which can influence its chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H17FN2S |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-cyclohexyl-3-(2-fluoroethyl)thiourea |
InChI |
InChI=1S/C9H17FN2S/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h8H,1-7H2,(H2,11,12,13) |
InChI Key |
ABODRMNNUICAGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13274068.png)

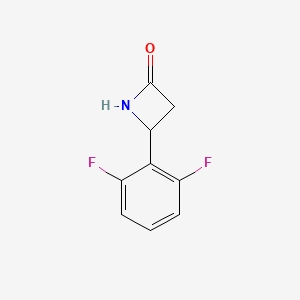

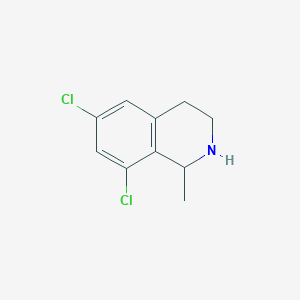
![5-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol](/img/structure/B13274089.png)

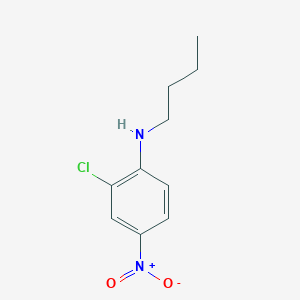


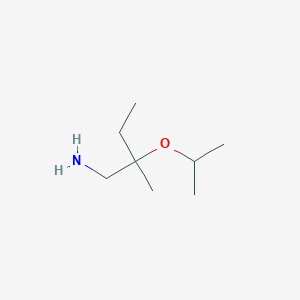
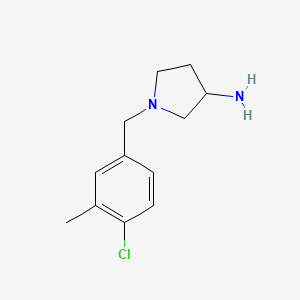
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13274143.png)
